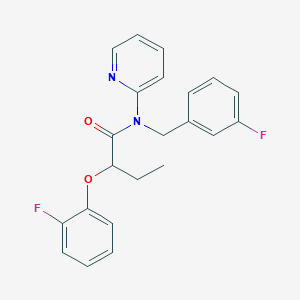![molecular formula C23H19NO4 B11303038 9-(furan-2-ylmethyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11303038.png)
9-(furan-2-ylmethyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Ce composé appartient à la classe des chromeno[8,7-e][1,3]oxazin-2-ones, qui sont des composés hétérocycliques contenant un squelette de chromeno[8,7-e][1,3]oxazin-2-one.
- La structure est constituée d'une chroménone fusionnée à un cycle oxazinone, et elle contient un groupe furan-2-ylméthyle et un substituant 4-méthylphényle.
- Le nom systématique du composé est assez long, mais sa structure peut être représentée comme suit:
Structure:
!Compound Structure) - Il peut avoir des activités biologiques intéressantes en raison de sa structure unique.
Méthodes De Préparation
- Malheureusement, des voies de synthèse spécifiques pour ce composé ne sont pas facilement disponibles dans la littérature. Des chromeno[8,7-e][1,3]oxazin-2-ones similaires sont souvent synthétisées via des processus en plusieurs étapes impliquant des réactions de cyclisation.
- Les méthodes de production industrielle ne sont pas bien documentées, mais les laboratoires de recherche peuvent explorer diverses stratégies de synthèse.
Analyse Des Réactions Chimiques
- Le composé peut subir diverses réactions :
Oxydation: Il peut être sensible à l'oxydation dans des conditions appropriées.
Réduction: La réduction du groupe carbonyle pourrait donner un alcool correspondant.
Substitution: Le groupe phényle pourrait subir des réactions de substitution.
- Les réactifs courants comprennent les oxydants (par exemple, KMnO₄), les agents réducteurs (par exemple, NaBH₄) et les nucléophiles (par exemple, les réactifs de Grignard).
- Les principaux produits dépendent des conditions réactionnelles et des substituants.
Applications de la recherche scientifique
Chimie: Les chercheurs peuvent étudier sa réactivité, sa stabilité et ses applications en synthèse organique.
Biologie: Enquêtes sur son potentiel en tant que composé bioactif (par exemple, inhibiteurs enzymatiques, antimicrobiens).
Médecine: Exploration de ses propriétés pharmacologiques (par exemple, anticancéreuses, anti-inflammatoires).
Industrie: Applications possibles en science des matériaux ou comme intermédiaires pour le développement de médicaments.
Mécanisme d'action
- Le mécanisme exact reste spéculatif en raison de données limitées.
- Les cibles moléculaires potentielles pourraient inclure des enzymes, des récepteurs ou des voies cellulaires.
- Des recherches supplémentaires sont nécessaires pour élucider son mode d'action.
Applications De Recherche Scientifique
9-[(FURAN-2-YL)METHYL]-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 9-[(FURAN-2-YL)METHYL]-4-(4-METHYLPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
- Des composés similaires comprennent d'autres chromeno[8,7-e][1,3]oxazin-2-ones avec des substituants variés.
- L'unicité réside dans la combinaison des groupes furan-2-ylméthyle et 4-méthylphényle.
Rappelez-vous que bien que ce composé soit prometteur, des recherches supplémentaires sont nécessaires pour comprendre pleinement ses propriétés et ses applications
Propriétés
Formule moléculaire |
C23H19NO4 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
9-(furan-2-ylmethyl)-4-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H19NO4/c1-15-4-6-16(7-5-15)19-11-22(25)28-23-18(19)8-9-21-20(23)13-24(14-27-21)12-17-3-2-10-26-17/h2-11H,12-14H2,1H3 |
Clé InChI |
MZGUPDXNZDNZLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302962.png)

![2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11302964.png)


![N-butyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11302986.png)
![2-(1,3-benzodioxol-5-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11302994.png)
![2-hydroxy-6-oxo-N-[4-(propan-2-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11303001.png)

-yl)methanone](/img/structure/B11303007.png)
![6-Chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-propylchromen-2-one](/img/structure/B11303014.png)
![N-cycloheptyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11303023.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303028.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303032.png)
